molecular formula C10H8F3N5O B292230 5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one

5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one

Número de catálogo B292230
Peso molecular: 271.2 g/mol
Clave InChI: CGGKHLFXYQJRAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one, commonly known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and is a promising target for the treatment of various B cell malignancies.

Mecanismo De Acción

TAK-659 selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are crucial for the survival and proliferation of B cells. This leads to the induction of apoptosis and cell death in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in various B cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of TAK-659 is its low solubility, which can make formulation and dosing challenging.

Direcciones Futuras

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK plays a key role in the activation of B cells. Finally, the optimization of TAK-659's pharmacokinetic properties, such as solubility and half-life, could further enhance its clinical potential.
In conclusion, TAK-659 is a promising small molecule inhibitor with selective activity against BTK, making it a potential therapeutic agent for the treatment of various B cell malignancies. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its potential in combination with other targeted therapies.

Métodos De Síntesis

The synthesis of TAK-659 involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-cyanoacetate to form the corresponding hydrazide. The hydrazide is then treated with 4-aminoantipyrine in the presence of acetic acid to yield TAK-659. The overall yield of the synthesis is approximately 20%.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown efficacy in inhibiting the proliferation of B cell lines and primary CLL cells.

Propiedades

Fórmula molecular

C10H8F3N5O

Peso molecular

271.2 g/mol

Nombre IUPAC

5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one

InChI

InChI=1S/C10H8F3N5O/c11-10(12,13)5-2-1-3-6(4-5)15-16-7-8(14)17-18-9(7)19/h1-4,15H,(H3,14,16,17,18,19)

Clave InChI

CGGKHLFXYQJRAB-UHFFFAOYSA-N

SMILES isomérico

C1=CC(=CC(=C1)NNC2=C(N=NC2=O)N)C(F)(F)F

SMILES

C1=CC(=CC(=C1)NNC2=C(N=NC2=O)N)C(F)(F)F

SMILES canónico

C1=CC(=CC(=C1)NNC2=C(N=NC2=O)N)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.